![molecular formula C7H5FN2O2 B3046921 2(3H)-Benzoxazolone, 6-amino-5-fluoro- CAS No. 132667-21-1](/img/structure/B3046921.png)
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Overview
Description
The compound “6-amino-5-fluoronicotinonitrile” has a molecular formula of C6H4FN3 and a molecular weight of 137.11 . Another related compound, “6-Amino-5-fluoro-7-azaindole”, has a molecular formula of C7H6FN3 and a molecular weight of 151.14 .
Physical And Chemical Properties Analysis
The compound “5-Fluoro-2-methoxy-4(1H)pyrimidinone” has a density of 1.4±0.1 g/cm3, a boiling point of 262.1±43.0 °C at 760 mmHg, and a melting point of 204-208 °C (lit.) .Scientific Research Applications
Antifungal Agents
Pharmaceuticals and Drug Development
Fluorescent Probes and Imaging Agents
Agrochemicals and Crop Protection
Materials Science and Polymers
Photophysical Studies and Luminescent Materials
These applications highlight the versatility and potential impact of 6-amino-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one across diverse scientific domains. Researchers continue to explore its properties and develop innovative uses for this intriguing compound. 🌟 .
Safety and Hazards
properties
IUPAC Name |
6-amino-5-fluoro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOFMQECPDZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)N2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576710 | |
Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 6-amino-5-fluoro- | |
CAS RN |
132667-21-1 | |
Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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